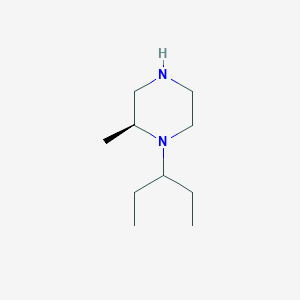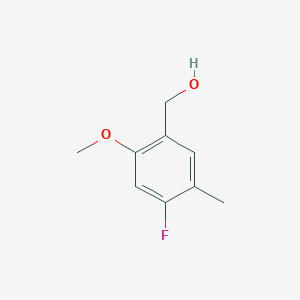
(4-Fluoro-2-methoxy-5-methylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of phenol, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxy-5-methylphenyl)methanol typically involves the reaction of 4-fluoro-2-methoxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-methoxy-5-methylphenyl)methanol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 4-Fluoro-2-methoxy-5-methylbenzaldehyde or 4-fluoro-2-methoxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-2-methoxy-5-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Fluoro-2-methoxy-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-methoxy-5-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and fluorine groups can influence the compound’s binding affinity and specificity, while the alcohol group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methoxyphenol: Lacks the methyl group and methanol group.
4-Fluoro-2-methylphenol: Lacks the methoxy group and methanol group.
4-Fluoro-2-methoxy-5-nitrophenol: Contains a nitro group instead of a methyl group.
Uniqueness
(4-Fluoro-2-methoxy-5-methylphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, while the methoxy and methyl groups influence its solubility and interaction with other molecules .
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(4-fluoro-2-methoxy-5-methylphenyl)methanol |
InChI |
InChI=1S/C9H11FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-4,11H,5H2,1-2H3 |
Clave InChI |
ZPEYLFOBNJXTQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)
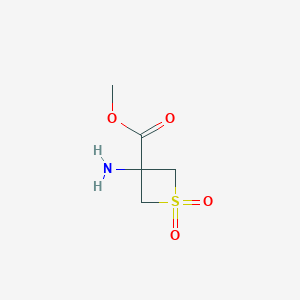
![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)

![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
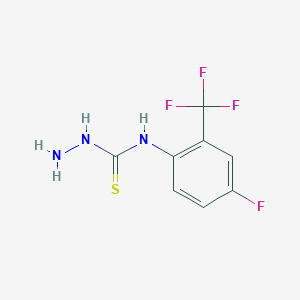
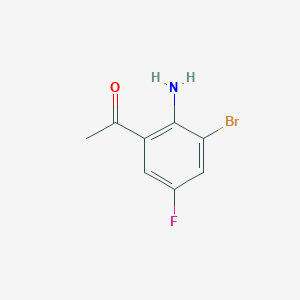
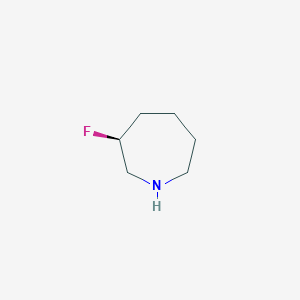
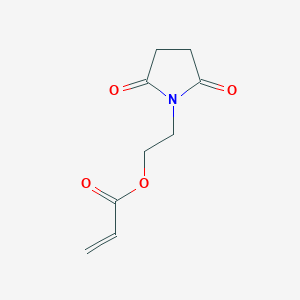
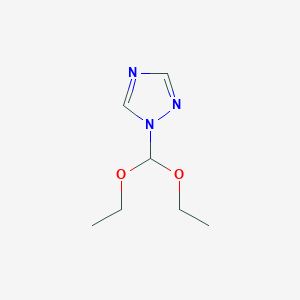
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15205791.png)
![(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid methyl ester](/img/structure/B15205796.png)
